1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a benzodiazole core substituted with dichlorophenyl and methoxyphenoxy groups. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps:
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Formation of the Benzodiazole Core: : The initial step involves the synthesis of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodiazole core with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Attachment of the Methoxyphenoxy Group: : The final step involves the etherification of the intermediate compound with 4-methoxyphenol. This reaction is typically carried out under basic conditions using a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazole
- 1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazole
- 1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-dioxole
Uniqueness
1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-27-17-8-10-18(11-9-17)28-14-22-25-20-4-2-3-5-21(20)26(22)13-15-6-7-16(23)12-19(15)24/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXHYXHPABVGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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